molecular formula C16H17N3O B2952080 2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 879577-69-2

2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2952080
CAS No.: 879577-69-2
M. Wt: 267.332
InChI Key: MLBQVOKDBYZRAQ-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of appropriate β-enaminone derivatives with aminopyrazole under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent and a base such as diisopropylethylamine (DIPEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of microwave irradiation is advantageous due to its ability to accelerate reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction results in alcohols or amines .

Scientific Research Applications

2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyrazolo[1,5-a]pyrimidine: Similar in structure but lacks the phenyl and propyl groups.

    5-Phenylpyrazolo[1,5-a]pyrimidine: Similar but lacks the methyl and propyl groups.

    7-Propylpyrazolo[1,5-a]pyrimidine: Similar but lacks the methyl and phenyl groups.

Uniqueness

2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to the presence of all three substituents (methyl, phenyl, and propyl) on the pyrazolo[1,5-a]pyrimidine core. This unique combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-methyl-3-phenyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-3-7-13-10-14(20)19-16(17-13)15(11(2)18-19)12-8-5-4-6-9-12/h4-6,8-10,18H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIADZGYILOFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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